(2R)-4-fluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-fluorobutan-2-ol typically involves the fluorination of butan-2-ol. One common method is the reaction of butan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-4-fluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 4-fluorobutan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluorobutyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products:
Oxidation: 4-fluorobutan-2-one.
Reduction: 4-fluorobutan-2-amine.
Substitution: 4-fluorobutyl chloride.
Scientific Research Applications
Chemistry: (2R)-4-fluorobutan-2-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated nature allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to track its interactions in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature can be exploited to develop enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-4-fluorobutan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules.
Comparison with Similar Compounds
(2S)-4-fluorobutan-2-ol: The enantiomer of (2R)-4-fluorobutan-2-ol, which has similar chemical properties but different biological activities.
4-fluorobutan-2-one: An oxidized form of this compound.
4-fluorobutyl chloride: A substituted derivative of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of a fluorine atom. These features confer specific chemical and biological properties that make it valuable for various applications. Its ability to participate in stereospecific reactions and its enhanced binding interactions due to the fluorine atom distinguish it from other similar compounds.
Properties
Molecular Formula |
C4H9FO |
---|---|
Molecular Weight |
92.11 g/mol |
IUPAC Name |
(2R)-4-fluorobutan-2-ol |
InChI |
InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
PEAJLEGVRQOZNV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCF)O |
Canonical SMILES |
CC(CCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.